molecular formula C12H15NO2 B13964180 Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate CAS No. 61372-32-5

Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B13964180
CAS No.: 61372-32-5
M. Wt: 205.25 g/mol
InChI Key: UHISTLDHHIQDBG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate (CAS 1616596-20-3) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. With a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol, this compound features a fused ring system that serves as a key scaffold in medicinal chemistry. Derivatives of 2,3-dihydro-1H-indene, such as this compound, are recognized for their significant research potential in neurology . Specifically, structurally similar amino-indene derivatives have been investigated as core components in potential therapeutics for neurodegenerative diseases, including as neuroprotective antioxidants and as Monoamine Oxidase B (MAO-B) inhibitors, which are relevant for the study of conditions like Alzheimer's and Parkinson's disease . Furthermore, the 2,3-dihydro-1H-indene scaffold is a privileged structure in drug discovery, appearing in compounds under investigation for a range of therapeutic areas, including cancer and inflammation . For instance, research published in the journal Bioorganic Chemistry has highlighted 1-(2,3-dihydro-1H-inden-1-yl)-3-aryl urea/thiourea derivatives as potent antioxidants and enzyme inhibitors . This reagent provides researchers with a versatile building block for the synthesis of novel compounds for biological screening and the development of new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61372-32-5

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)11-5-3-8-7-9(13)4-6-10(8)11/h4,6-7,11H,2-3,5,13H2,1H3

InChI Key

UHISTLDHHIQDBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C1C=CC(=C2)N

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Starting from indene or substituted indene derivatives.
  • Formation of the carboxylate ester group via reaction with ethyl chloroformate or related reagents.
  • Introduction of the amino group through amination reactions.

A typical route includes reacting indene with ethyl chloroformate in the presence of a strong base such as sodium hydride, followed by an amination step using an appropriate amine source.

Detailed Multi-Step Synthesis

The detailed preparation method can be broken down into the following steps:

Step 1: Formation of 5-chloro-1-indanone derivative (Intermediate)
  • React 5-chloro-1-indanone with methyl carbonate and sodium hydride in toluene solvent.
  • The reaction is performed under reflux conditions with controlled addition of 5-chloro-1-indanone over 1.5 to 3 hours.
  • This step forms a methoxycarbonyl intermediate essential for further transformations.
Step 2: Acidification and Extraction
  • After reaction completion, the mixture is cooled and treated with a mixture of concentrated hydrochloric acid and ice (mass ratio 1:10-12).
  • This acidification step is critical to protonate the intermediate and facilitate its extraction.
  • The mixture is stirred, allowed to separate, and the organic layer is extracted with toluene.
  • Washing and concentration of the toluene extract yield a solution of the intermediate compound.
Step 3: Oxidation and Amination
  • The intermediate solution is oxidized in the presence of cinchonine catalyst dissolved in toluene at 40-45°C.
  • Hydrogen phosphide cumene is added simultaneously with the intermediate solution dropwise over time.
  • This controlled addition prevents violent reactions and favors the formation of the desired S-enantiomer.
  • The reaction mixture is incubated for 12 hours at 42°C.
  • The product is isolated by filtration as a solid.

This method achieves a yield of approximately 75-78% with optical purity (S-enantiomeric excess) of 80-83%.

Reaction Conditions and Optimization

Parameter Condition Notes
Solvent Toluene High boiling point, neutral, minimizes side reactions
Base Sodium hydride Strong base for deprotonation and ester formation
Temperature 40-45°C (oxidation step) Optimal for enantioselective oxidation
Addition time 1.5-3 hours (chloro-indanone) Controls reaction completeness and minimizes product loss
Acidification HCl and ice (1:10-12 mass ratio) Ensures complete acidification and minimizes product loss
Catalyst Cinchonine Promotes selective formation of S-enantiomer
Reaction time (oxidation) 12 hours Ensures complete conversion

Mechanistic Insights

  • The use of sodium hydride and methyl carbonate facilitates the formation of the methoxycarbonyl intermediate by nucleophilic attack on the indanone.
  • Acidification stabilizes the intermediate and facilitates its extraction.
  • The oxidation step is thermodynamically favorable; controlled simultaneous dropwise addition of reactants and catalyst ensures mild reaction conditions, reducing the formation of undesired R-enantiomer.
  • Cinchonine acts as a chiral catalyst, enhancing the optical purity of the product.

Summary of Research Results

Aspect Result/Value
Yield 75-78%
Optical Purity (S-enantiomeric excess) 80-83%
Reaction Time 1.5-3 h (addition) + 3-5 h (reflux) + 12 h (oxidation)
Solvent Consumption Toluene mass ratio 5-7:1 (step 1) and 5.5-6:1 (oxidation)
Catalyst Amount 0.03 mol cinchonine per 0.375 mol substrate
Temperature Range 40-45°C (oxidation), reflux for esterification

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of discoidin domain receptor 1 (DDR1), which plays a role in cell adhesion and migration .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate 5-NH₂, 1-COOEt C₁₂H₁₃NO₂ ~227.25* Intermediate for spiro barbiturates [6, 9, 17]
Mthis compound hydrochloride 5-NH₂, 1-COOMe (HCl salt) C₁₁H₁₂ClNO₂ 227.69 Discontinued pharmaceutical intermediate [17]
Ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride 2-NH₂, 5-Cl, 2-COOEt (HCl salt) C₁₂H₁₄ClNO₂ 241.72 Structural diversity in drug discovery [14, 20]
Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate 1-NH₂, 5-Br, 4-F, 1-COOEt C₁₂H₁₃BrFNO₂ 338.60 Halogenated analog for targeted therapies [19]
Ethyl 1-hydroxy-2-oxo-2,3-dihydro-1H-indene-1-carboxylate 1-OH, 2-oxo, 1-COOEt C₁₂H₁₂O₄ 244.23 Photooxygenation product with asymmetric synthesis potential [12]

Stability and Handling

  • Halogenated derivatives (e.g., bromo/fluoro-substituted) and hydrochloride salts require storage at 2–8°C under inert atmospheres to prevent degradation .
  • The free base form of the target compound is likely less stable than its salt forms, necessitating careful handling .

Key Research Findings

  • Structural Diversity : Substitution at positions 1, 2, and 5 significantly alters physicochemical properties. For example, halogenation increases molecular weight and lipophilicity, impacting bioavailability .
  • Synthetic Utility: this compound is a versatile precursor for spirocyclic compounds, as seen in the synthesis of GABA receptor modulators .
  • Challenges: Amino-ester derivatives often require protection/deprotection strategies (e.g., Boc groups) to prevent side reactions during synthesis .

Biological Activity

Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound, characterized by its indene core and amino group, exhibits unique structural features that influence its biological activity. The molecular weight of the compound is approximately 241.71 g/mol, with a specific focus on its functional groups that facilitate interactions with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. In vitro assays demonstrated that the compound exhibits significant inhibitory effects against various bacterial strains. For instance:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Candida albicans10100

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cell lines, leading to reduced cell proliferation.
  • Apoptotic Pathways : It activates caspases and alters the expression of Bcl-2 family proteins, promoting apoptosis.

A study reported a significant reduction in viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values of approximately 30 µM and 25 µM, respectively.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial growth and cancer cell survival.
  • Receptor Modulation : It could modulate receptor activities linked to apoptosis and cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation at sub-MIC concentrations.

Case Study 2: Cancer Cell Line Studies

Another study focused on the effects of this compound on various cancer cell lines. Treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed an increase in early and late apoptotic cells following treatment.

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